1-Aminoisoquinoline
Overview
Description
1-Aminoisoquinoline is an organic compound that belongs to the isoquinoline family. It is a heterocyclic compound that contains a nitrogen atom in its ring structure. This compound has been widely studied due to its potential for various scientific research applications.
Mechanism Of Action
The mechanism of action of 1-Aminoisoquinoline is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of an amino group in its structure. It can also act as a chelating agent due to the presence of a nitrogen atom in its ring structure.
Biochemical And Physiological Effects
1-Aminoisoquinoline has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-Aminoisoquinoline in lab experiments is its availability and low cost. It is also a versatile compound that can be easily modified to suit different experimental needs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-Aminoisoquinoline. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the study of its potential as a therapeutic agent for various diseases. Additionally, the use of 1-Aminoisoquinoline as a fluorescent probe in bioimaging is an area that requires further research.
Synthesis Methods
The synthesis method of 1-Aminoisoquinoline involves the reaction of isoquinoline with ammonia in the presence of a catalyst. This reaction leads to the formation of 1-Aminoisoquinoline as the main product. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and the amount of catalyst used.
Scientific Research Applications
1-Aminoisoquinoline has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
properties
IUPAC Name |
isoquinolin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSILBMSORKFRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165283 | |
Record name | 1-Aminoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminoisoquinoline | |
CAS RN |
1532-84-9 | |
Record name | 1-Isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1532-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminoisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Aminoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinolin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINOISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUG12T52WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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